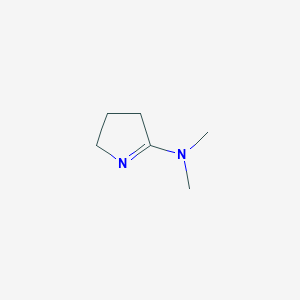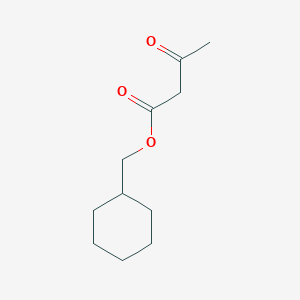
4-(3,6-dimethylmorpholin-2-yl)benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,6-Dimethylmorpholin-2-yl)benzene-1,2-diol is an organic compound with the molecular formula C12H17NO3 This compound features a benzene ring substituted with a morpholine derivative and two hydroxyl groups
準備方法
The synthesis of 4-(3,6-dimethylmorpholin-2-yl)benzene-1,2-diol typically involves the reaction of 3,6-dimethylmorpholine with a benzene derivative under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .
化学反応の分析
4-(3,6-Dimethylmorpholin-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
4-(3,6-Dimethylmorpholin-2-yl)benzene-1,2-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-(3,6-dimethylmorpholin-2-yl)benzene-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups and the morpholine ring play crucial roles in its binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
4-(3,6-Dimethylmorpholin-2-yl)benzene-1,2-diol can be compared with other similar compounds, such as:
Dopamine: A neurotransmitter with a similar benzene-1,2-diol structure but different substituents.
Catechol: A simple benzene-1,2-diol without additional substituents.
3-Methylcatechol: A methyl-substituted benzene-1,2-diol.
The uniqueness of this compound lies in its morpholine substitution, which imparts distinct chemical and biological properties .
特性
CAS番号 |
100370-71-6 |
|---|---|
分子式 |
C12H17NO3 |
分子量 |
223.27 g/mol |
IUPAC名 |
4-(3,6-dimethylmorpholin-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C12H17NO3/c1-7-6-13-8(2)12(16-7)9-3-4-10(14)11(15)5-9/h3-5,7-8,12-15H,6H2,1-2H3 |
InChIキー |
COYDOKLRNWKQTK-UHFFFAOYSA-N |
SMILES |
CC1CNC(C(O1)C2=CC(=C(C=C2)O)O)C |
正規SMILES |
CC1CNC(C(O1)C2=CC(=C(C=C2)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Benzyl-2-azabicyclo[2.2.2]octane-3,6-dione](/img/structure/B3044631.png)
![Phosphine, (dibromomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B3044635.png)




![3-[4-(Benzyloxy)phenyl]-2H-1-benzopyran-2-one](/img/structure/B3044640.png)







